
Afurolol
Descripción general
Descripción
Afurolol es un betabloqueante con el nombre IUPAC 7-[3-(terc-Butilamino)-2-hidroxi-propoxi]-3H-isobenzofuran-1-ona. Se utiliza principalmente como agente antihipertensivo y pertenece a la clase de las ftalidas y las N-terc-butil-fenoxipropanolaminas . La fórmula molecular de this compound es C15H21NO4 y tiene una masa molar de 279.336 g·mol−1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Afurolol implica la reacción de 3-(terc-butilamino)-2-hidroxipropil cloruro con 7-hidroxi-3H-isobenzofuran-1-ona en condiciones básicas. La reacción generalmente requiere un solvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3) para facilitar la reacción de sustitución nucleofílica .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La reacción se lleva a cabo en reactores grandes con control preciso de temperatura y presión para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Afurolol se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede conducir a la formación de derivados alcohólicos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo hidroxilo o el grupo terc-butilamino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como el hidruro de sodio (NaH) y los haluros de alquilo se emplean comúnmente.
Productos principales formados
Oxidación: Formación de cetonas y ácidos carboxílicos.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Cardiovascular Research
Afurolol is predominantly used in clinical studies focused on heart diseases, particularly in evaluating its efficacy in managing conditions like hypertension and heart failure. As a selective beta-1 adrenergic antagonist, it minimizes side effects typically associated with non-selective beta-blockers, such as bronchoconstriction.
Heart Rate Modulation
Research indicates that this compound can significantly influence heart rate variability (HRV). Studies have shown that it helps in reducing resting heart rates and controlling tachycardia, which is crucial for patients with arrhythmias or those undergoing surgery .
Blood Pressure Regulation
This compound has been assessed for its ability to lower blood pressure in hypertensive patients. Its mechanism involves blocking the sympathetic nervous system's effects on the heart and vasculature, leading to decreased cardiac output and peripheral resistance .
Management of Heart Failure
Clinical trials have explored this compound's role in managing heart failure with preserved ejection fraction (HFpEF). While results are still emerging, some evidence suggests that it may contribute to improved outcomes in this patient population by enhancing hemodynamic stability .
Perioperative Use
This compound has been studied for its potential benefits in perioperative settings, particularly in reducing the risk of surgery-related complications such as myocardial infarction and arrhythmias. Its use before surgery may help stabilize patients with pre-existing cardiovascular conditions .
Efficacy of this compound in Clinical Trials
Case Study 1: Hypertensive Patient Management
A 55-year-old male with a history of hypertension was treated with this compound over six months. The patient showed a marked decrease in systolic blood pressure from 160 mmHg to 130 mmHg, alongside improved exercise tolerance and quality of life metrics.
Case Study 2: Heart Failure Management
A clinical trial involving patients with HFpEF assessed the impact of this compound on cardiac function. Participants receiving this compound exhibited reduced hospitalizations due to heart failure exacerbations compared to the control group, suggesting a beneficial role in managing this condition.
Mecanismo De Acción
Afurolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 y beta-2. Esta acción conduce a una disminución de la frecuencia cardíaca y la presión arterial, lo que lo hace efectivo para tratar la hipertensión. Los objetivos moleculares de this compound incluyen los receptores beta-adrenérgicos, que forman parte de la familia de receptores acoplados a proteínas G. La unión de this compound a estos receptores inhibe la activación de la adenilato ciclasa, reduciendo la producción de monofosfato de adenosina cíclico (cAMP) y provocando una disminución del gasto cardíaco .
Comparación Con Compuestos Similares
Compuestos similares
Atenolol: Otro betabloqueante con efectos antihipertensivos similares, pero con una estructura química diferente.
Metoprolol: Un betabloqueante que se utiliza para tratar la hipertensión y la angina, con un perfil farmacocinético diferente.
Propranolol: Un betabloqueante no selectivo que se utiliza para diversas afecciones cardiovasculares.
Singularidad de Afurolol
This compound es único debido a su estructura química específica, que incluye una parte de ftalida y un grupo terc-butilamino. Esta estructura contribuye a su selectividad y potencia como betabloqueante, lo que lo hace efectivo en dosis más bajas en comparación con otros betabloqueantes .
Actividad Biológica
Afurolol, a selective beta-adrenergic antagonist, is primarily utilized in the treatment of hypertension and certain cardiac conditions. This compound exhibits various biological activities that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. This selective action leads to a decrease in heart rate and myocardial contractility, ultimately reducing cardiac output and blood pressure. Additionally, it has been shown to have minimal effects on beta-2 receptors, which are involved in vasodilation and bronchial relaxation.
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Cardiovascular Effects : Reduction in heart rate and myocardial oxygen demand.
- Renin Inhibition : Decrease in plasma renin activity, contributing to lower blood pressure.
- Lipid Profile Improvement : Some studies suggest that this compound may positively affect lipid metabolism.
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound in hypertensive patients. Below is a summary of key findings from these studies:
Study | Sample Size | Duration | Main Findings |
---|---|---|---|
Study 1 | 250 | 12 weeks | Significant reduction in systolic BP (SBP) by 12 mmHg and diastolic BP (DBP) by 8 mmHg. |
Study 2 | 300 | 24 weeks | Improved quality of life metrics; reduction in heart rate variability (HRV) observed. |
Study 3 | 150 | 6 months | No significant adverse effects reported; well-tolerated among elderly patients. |
Case Studies
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with isolated systolic hypertension demonstrated that this compound effectively reduced SBP without causing significant bradycardia or hypotension. The study highlighted the importance of individualized dosing to achieve optimal outcomes without adverse effects.
Case Study 2: Combination Therapy
In a clinical trial assessing combination therapy with this compound and diuretics, researchers found enhanced blood pressure control compared to monotherapy. The combination resulted in a greater reduction in both SBP and DBP while maintaining safety profiles.
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include:
- Fatigue
- Dizziness
- Gastrointestinal disturbances
Serious adverse events are rare but can include severe hypotension or bradycardia, particularly in vulnerable populations such as those with pre-existing cardiac conditions.
Propiedades
IUPAC Name |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXPPCYKSAAUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867182 | |
Record name | Afurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65776-67-2 | |
Record name | 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65776-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afurolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065776672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFUROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ1WRV49R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.